3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(2-methoxypyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-16(2)25(24-15)19-7-4-17(5-8-19)6-9-20(26)23-14-18-10-11-22-21(13-18)27-3/h4-5,7-8,10-13H,6,9,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYACWGMQJOAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CC(=NC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole moiety connected to a phenyl group and an N-substituted propanamide group. The presence of the methoxypyridine enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with pyrazole structures often display significant antimicrobial properties. For instance, derivatives containing the 3,5-dimethylpyrazole moiety have shown effectiveness against various bacterial strains. A study reported that similar compounds exhibited minimum inhibitory concentrations (MIC) in the range of 1.0 to 10.0 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds related to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide have demonstrated cytotoxic effects on various cancer cell lines. For instance, a derivative showed IC50 values ranging from 10 to 20 μM against human cancer cell lines, indicating moderate to high potency .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammation.
- Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors), influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. Among these, one derivative similar to our compound exhibited an IC50 value of 2.18 μM, highlighting its potential as an anti-tubercular agent .
Study 2: Anticancer Activity
In another investigation, a series of pyrazole-based compounds were screened for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with similar structural features displayed significant dose-dependent cytotoxicity, with some achieving IC50 values below 10 μM .
Data Tables
| Activity | Tested Compound | IC50/μM | Remarks |
|---|---|---|---|
| Antimicrobial | Pyrazole derivative | 1.0 - 10.0 | Effective against S. aureus, E. coli |
| Anticancer | Similar pyrazole derivative | 10 - 20 | Moderate potency against cancer cells |
| Anti-inflammatory | Various pyrazole derivatives | N/A | Inhibits pro-inflammatory cytokines |
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several areas of pharmacology:
1. Anticancer Activity
Recent studies indicate that compounds with pyrazole and pyridine moieties exhibit anticancer properties. For instance, derivatives containing these structures have been synthesized and evaluated for their ability to inhibit specific protein kinases, which are crucial in cancer progression. The presence of the pyrazole ring is believed to enhance the selectivity and potency against cancer cells .
2. Protein Kinase Inhibition
The compound is part of a broader class of heteroaromatic compounds that have been identified as potential inhibitors of various protein kinases. These enzymes play vital roles in cell signaling pathways, and their dysregulation is often linked to cancer and other diseases. The structure of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide suggests it may interact effectively with these targets .
3. Antimicrobial Properties
There is emerging evidence that pyrazole derivatives possess antimicrobial activities. Compounds similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide have been tested against various bacterial strains, showing promising results in inhibiting growth .
Synthetic Methodologies
The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide involves several key steps:
1. Nucleophilic Substitution Reactions
The synthesis often begins with the preparation of a suitable precursor through nucleophilic substitution reactions. For example, the reaction of a suitable pyridine derivative with a pyrazole-containing intermediate can yield the desired compound .
2. Characterization Techniques
Once synthesized, the compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These methods provide insights into the chemical environment of the atoms within the molecule, allowing for a thorough understanding of its properties .
Case Studies
Several case studies highlight the effectiveness of compounds similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide:
Study 1: Protein Kinase Inhibition
A recent study evaluated a series of pyrazole derivatives for their inhibitory effects on various kinases. The results indicated that modifications at specific positions significantly enhanced inhibitory activity, suggesting that similar structural features in 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide could lead to potent inhibitors .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of related compounds in vitro against different cancer cell lines. The findings demonstrated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their therapeutic applications .
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
Compound X contains a central propanamide group, making it susceptible to hydrolysis under acidic or basic conditions. Experimental data from structurally similar amides (e.g., pretomanid derivatives) show:
-
Acid-Catalyzed Hydrolysis :
Treatment with 6 M HCl at 65–80°C cleaves the amide bond, yielding 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoic acid and 2-methoxy-4-(aminomethyl)pyridine . -
Base-Catalyzed Hydrolysis :
Exposure to NaOH (1–2 M) at 60°C generates the corresponding carboxylate salt .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl | 65–80°C | 6–8 h | 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoic acid + amine salt |
| Basic hydrolysis | 2 M NaOH | 60°C | 4–6 h | Sodium 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoate + amine |
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole moiety undergoes electrophilic substitution and coordination reactions:
-
Nitration :
Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the 4-position of the pyrazole ring, yielding 3-(4-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide . -
Metal Coordination :
Pyrazole nitrogen atoms bind to transition metals (e.g., Cu(II), Fe(III)) in ethanol/water mixtures, forming stable complexes .
Table 2: Pyrazole Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-(4-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-propanamide derivative | 72% |
| Cu(II) Coordination | CuCl<sub>2</sub>·2H<sub>2</sub>O in EtOH/H<sub>2</sub>O | [Cu(L)<sub>2</sub>Cl<sub>2</sub>] complex (L = Compound X) | 85% |
Aromatic Substitution on the Phenyl Ring
The para-substituted phenyl group participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (e.g., 4-cyanophenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis in THF/H<sub>2</sub>O introduces substituents at the phenyl ring . -
Halogenation :
Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> generates 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-bromophenyl)-propanamide derivatives .
Methoxy Group Demethylation
The 2-methoxypyridine moiety undergoes demethylation under strong acidic conditions:
-
Treatment with HBr (48%)/AcOH at 120°C for 12 h removes the methyl group, yielding 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-hydroxypyridin-4-yl)methyl)propanamide .
Reductive Amination and Alkylation
The secondary amine in the propanamide side chain reacts with aldehydes/ketones:
-
Reductive Amination :
Reaction with formaldehyde and NaBH<sub>3</sub>CN in methanol introduces a methyl group to the amine, forming a tertiary amine . -
Alkylation :
Treatment with ethyl bromoacetate in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-alkylated derivatives .
Stability Under Physiological Conditions
Compound X demonstrates moderate stability in simulated biological environments:
-
pH Stability :
Stable at pH 5–7 (half-life > 24 h) but degrades rapidly at pH < 3 or > 9 . -
Oxidative Stability :
Resists H<sub>2</sub>O<sub>2</sub> (1 mM) for 6 h, indicating robustness against mild oxidative stress .
Enzymatic Modifications
In vitro studies with liver microsomes reveal:
Comparison with Similar Compounds
Structural and Functional Insights
Pyrazole Core Modifications :
- The target compound’s 3,5-dimethylpyrazole enhances steric bulk and metabolic stability compared to unsubstituted pyrazoles. Analogs with bulkier substituents (e.g., butyl in [2]) show reduced solubility but increased target affinity .
- Replacement of pyrazole with thiazole ([8]) introduces sulfur, altering electronic properties and enabling interactions with cysteine-rich enzymes .
Amide vs. Sulfonamide/Hydrazide :
- The amide group in the target compound offers balanced hydrogen-bonding capacity. Sulfonamide analogs ([2]) exhibit stronger acidity (pKa ~10) and are prevalent in enzyme inhibitors, while hydrazides ([4]) are prone to hydrolysis but useful in chelation .
Aromatic Substituents: The 2-methoxypyridine group in the target compound improves water solubility compared to chlorophenyl ([2]) or fluorophenyl ([5]) derivatives. Fluorine in [5] enhances metabolic stability and membrane permeability . The dimethylamino group in [9] increases basicity (pKa ~8.5), favoring ionized states at physiological pH .
Physicochemical Properties :
- The target compound’s logP (~3.2) is lower than thiazole-containing analogs (logP 4.55 in [8]), reducing off-target binding risks. Higher molecular weight analogs (e.g., 522.60 in [6]) may face challenges in oral bioavailability .
Preparation Methods
Cyclocondensation of 1,3-Diketones
The pyrazole ring is formed by reacting 4-phenyl-2,4-pentanedione (1 ) with hydrazine hydrate in ethanol under reflux (Scheme 1). This regioselective reaction yields 3,5-dimethyl-1H-pyrazole (2 ), which undergoes N-arylation with 4-iodobenzaldehyde via Ullmann coupling using CuI/L-proline catalysis to afford 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde (3 ) in 78% yield.
Scheme 1 :
$$ \text{1,3-Diketone} + \text{Hydrazine} \rightarrow \text{Pyrazole} \xrightarrow{\text{Ullmann Coupling}} \text{4-(Pyrazolyl)benzaldehyde} $$
Alternative Route via Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3,5-dimethyl-1H-pyrazole-1-boronic acid and 4-bromobenzaldehyde provides 3 with superior regiocontrol (92% yield). This method avoids harsh conditions and enhances scalability.
Formation of the Propanamide Backbone
Aldol Condensation and Reduction
Benzaldehyde 3 undergoes aldol condensation with malonic acid in pyridine to form cinnamic acid derivative 4 , which is hydrogenated (H₂, Pd/C) to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoic acid (5 ).
Activation and Amide Coupling
Propanoic acid 5 is activated as a mixed anhydride (ClCO₂Et, N-methylmorpholine) and reacted with (2-methoxypyridin-4-yl)methanamine (6 ) in dichloromethane. The reaction proceeds at 0°C to room temperature, yielding the target amide (7 ) in 85% purity. Purification via silica chromatography (EtOAc/hexane) elevates purity to >98%.
Critical Parameters :
- Stoichiometry : 1:1.2 molar ratio of acid to amine.
- Catalyst : DMAP accelerates amidation kinetics.
Preparation of (2-Methoxypyridin-4-yl)Methanamine
Methylation of 4-Hydroxypyridine
4-Hydroxypyridine-2-carboxylic acid (8 ) is methylated using methyl iodide/K₂CO₃ in DMF to form 2-methoxypyridine-4-carboxylate (9 ). Reduction with LiAlH₄ in THF yields (2-methoxypyridin-4-yl)methanol (10 ), which is converted to the amine (6 ) via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).
Yield Optimization :
- Gabriel Synthesis : 72% over two steps.
- Alternative : Reductive amination of aldehyde intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity with tᵣ = 6.7 min.
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Synthesis : Use of microwave irradiation (150°C, 20 min) enhances cyclocondensation efficiency.
- Amide Bond Formation : Substituting EDCl/HOBt for mixed anhydrides reduces racemization risks.
- Scale-Up Considerations : Continuous flow systems improve safety and yield in hydrogenation steps.
Q & A
Q. Methodological Optimization :
- Temperature control : Higher yields (>70%) are achieved at 60–80°C for amide coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalyst use : Palladium catalysts improve regioselectivity in pyrazole ring formation .
How can structural characterization resolve discrepancies between computational models and experimental data?
Advanced Research Question
Conflicts between computational (e.g., DFT) and experimental (e.g., X-ray) data require:
- Single-crystal X-ray diffraction : Provides definitive bond lengths/angles (e.g., pyrazole C–N bond: 1.34 Å vs. DFT-predicted 1.32 Å) .
- NMR spectroscopy : Compare experimental shifts (e.g., pyrazole protons at δ 6.2–6.5 ppm) with calculated values to identify tautomeric forms .
- SHELX refinement : Resolves crystallographic ambiguities (e.g., disordered methoxy groups) using iterative least-squares methods .
Example : A 2024 study resolved conflicting pyrazole ring puckering via SHELXL refinement, confirming a planar conformation .
What methodologies are employed for initial biological activity screening?
Basic Research Question
- Molecular docking : Prioritizes targets (e.g., kinases, GPCRs) by simulating binding to the pyrazole and methoxypyridine moieties .
- In vitro assays :
- Enzyme inhibition : Measure IC values using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .
- Cell viability : MTT assays in cancer cell lines (e.g., IC = 12 µM in HeLa cells) .
Key Consideration : Use LC-MS to confirm compound stability in assay media .
How can contradictory binding affinity data across studies be reconciled?
Advanced Research Question
Discrepancies (e.g., K = 50 nM vs. 200 nM) may arise from:
- Assay conditions : Ionic strength or pH variations alter protonation states of the pyrazole ring .
- Protein isoforms : Kinase isoform-specific interactions (e.g., EGFR T790M vs. wild-type) .
- Validation methods :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Case Study : A 2023 study resolved conflicting IC values for a related compound by standardizing buffer conditions (pH 7.4, 150 mM NaCl) .
What strategies are effective for optimizing regioselectivity in pyrazole derivatization?
Advanced Research Question
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block the 1H-pyrazole nitrogen, directing substitution to the 4-position .
- Metal catalysis : Pd(OAc) promotes Suzuki-Miyaura coupling at the phenyl ring’s para position (>90% regioselectivity) .
- Computational guidance : DFT calculations predict electrophilic substitution sites (e.g., C-4 vs. C-5 on pyrazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
